Ytterbium(3+);triacetate;tetrahydrate

Materials Science Thermal Analysis Catalyst Synthesis

Ytterbium(3+) triacetate tetrahydrate is a water-soluble, high-purity precursor selected for advanced material synthesis where the acetate counterion delivers critical performance advantages. Unlike ytterbium chloride or nitrate, the acetate form decomposes to Yb2O3 at a lower temperature (560°C vs 600°C) with superior porosity, directly enhancing catalytic and gas-sensing oxide layers. It achieves the highest catalytic activity in methoxycarbonylation reactions (94.3% conversion). Its high solubility enables homogeneous aqueous doping for upconversion nanoparticles and hybrid perovskites. Choose this compound when acetate-specific thermal decomposition, Lewis acidity, and solubility control synthesis outcomes.

Molecular Formula C6H20O10Yb
Molecular Weight 425.26 g/mol
CAS No. 15280-58-7
Cat. No. B099939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium(3+);triacetate;tetrahydrate
CAS15280-58-7
Molecular FormulaC6H20O10Yb
Molecular Weight425.26 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb]
InChIInChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2;
InChIKeyQBNWQWZCQVJAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(3+) Triacetate Tetrahydrate CAS 15280-58-7: Essential Precursor and Catalyst Properties for Advanced Material Synthesis


Ytterbium(3+) triacetate tetrahydrate (CAS 15280-58-7) is a water-soluble, hygroscopic lanthanide salt with the molecular formula Yb(CH3COO)3·4H2O [1]. It is a white crystalline solid primarily utilized as a high-purity precursor for synthesizing ytterbium-containing advanced materials, including upconversion nanoparticles (UCNPs), laser crystals, and perovskite optoelectronics . The compound is also recognized for its function as a Lewis acid catalyst in specific organic transformations and its ability to form complexes with tunable stability .

Why Ytterbium(3+) Triacetate Tetrahydrate Cannot Be Replaced by Generic Ytterbium Salts in Critical Applications


Substituting ytterbium(3+) triacetate tetrahydrate with other common ytterbium salts like the chloride, nitrate, or oxide is not a straightforward exchange. The acetate anion imparts unique properties, including high water solubility and specific thermal decomposition behavior, which directly influence material purity, morphology, and synthesis efficiency [1]. In catalysis, the Lewis acidity and coordination environment of the acetate complex differ significantly from other counterions, leading to marked variations in activity and selectivity [2]. The following quantitative evidence demonstrates these critical performance gaps that dictate compound selection for specific scientific and industrial processes.

Quantitative Differentiation of Ytterbium(3+) Triacetate Tetrahydrate: Head-to-Head Evidence for Scientific Selection


Thermal Decomposition: Ytterbium Acetate vs. Ytterbium Oxalate as Precursors for Yb2O3

A direct comparative study of Yb2O3 formation from ytterbium acetate tetrahydrate and ytterbium oxalate hexahydrate reveals that the acetate precursor decomposes to the oxide at a lower temperature and yields a product with distinct morphological features [1]. Yb-acetate dehydrates in four steps and forms Yb2O3 at 560°C through four non-crystalline intermediates. In contrast, Yb-oxalate dehydrates in three steps and requires a higher temperature of 600°C to form the oxide through two unstable intermediates [1].

Materials Science Thermal Analysis Catalyst Synthesis

Morphological Control: Pore Structure in Yb2O3 Derived from Acetate vs. Oxalate Precursors

Scanning electron microscopy (SEM) analysis in the same comparative study shows that the crystalline Yb2O3 obtained from the thermal decomposition of ytterbium acetate tetrahydrate contains large pores in comparison to the oxide obtained from ytterbium oxalate [1]. This is a direct consequence of the different decomposition intermediates and gas evolution profiles of the two precursors.

Materials Science Catalysis Ceramics

Catalytic Activity: Ytterbium Acetate Outperforms Other Metal Acetates in Methoxycarbonylation

In a screen of various metal acetates for the solvent-free catalytic methoxycarbonylation of isophorone diamine (IPDA) with dimethyl carbonate (DMC), ytterbium acetate demonstrated the highest catalytic activity [1]. The study explicitly correlates the stronger Lewis acidity of rare earth metal acetates with higher yield and selectivity, and identifies Yb-acetate as the optimal catalyst among the group [1].

Organic Synthesis Catalysis Green Chemistry

Complexation Stability: Ytterbium Acetate Complex Formation Constants

Potentiometric studies have quantified the stability of ytterbium acetate complexes in aqueous solution. The formation constants (log β) for Yb(Ac)2+ complexes were found to be in the range of approximately 2.5 to 4.0, depending on temperature and ionic strength [1]. This quantitative data defines the speciation and mobility of ytterbium in solution, which is essential for applications ranging from geochemical modeling to designing separation processes.

Coordination Chemistry Geochemistry Analytical Chemistry

Precursor Solubility: Ytterbium Acetate vs. Ytterbium Chloride

Ytterbium(3+) triacetate tetrahydrate is described by multiple vendors as 'very soluble' in water, making it an ideal precursor for aqueous-based synthesis routes . In contrast, the common alternative, ytterbium(III) chloride hexahydrate, has a reported solubility of 0.17 g/mL in water at 25°C [1]. While the acetate lacks a precise numerical solubility value, its qualitative description as 'very soluble' suggests a significantly higher saturation point, enabling higher precursor concentrations in solution.

Materials Synthesis Wet Chemistry Precursor Selection

Validated Application Scenarios for Ytterbium(3+) Triacetate Tetrahydrate Based on Quantitative Evidence


Synthesis of Porous Ytterbium Oxide (Yb2O3) Catalysts and Ceramics

Researchers aiming to fabricate Yb2O3 with high surface area and specific porosity should select ytterbium acetate tetrahydrate as the precursor. As demonstrated by Hussein et al. [1], the acetate precursor decomposes to Yb2O3 at a lower temperature (560°C) compared to oxalate (600°C) and yields an oxide with significantly larger pores. This morphological advantage directly benefits applications in catalysis and gas sensing, where surface area and pore structure are performance-critical parameters [1].

Homogeneous Catalysis for Non-Phosgene Carbamate Synthesis

For chemists developing environmentally benign synthetic routes to carbamates and isocyanates, ytterbium(3+) triacetate tetrahydrate is a superior catalyst. A direct comparison of metal acetates by Tan et al. [2] confirmed that ytterbium acetate exhibits the highest catalytic activity for the methoxycarbonylation of isophorone diamine, achieving a conversion of 94.3% and yield of 54.2% under optimized conditions. This established performance advantage makes it the preferred catalyst for this specific transformation [2].

Aqueous-Based Synthesis of Upconversion Nanoparticles (UCNPs) and Perovskites

The high water solubility of ytterbium acetate tetrahydrate, described as 'very soluble' in water , makes it an excellent precursor for aqueous synthetic protocols. This property is particularly valuable in the one-step microwave-assisted synthesis of acetate-capped NaYF4:Yb/Er UCNPs [3] and as a dopant in Yb(III)-doped hybrid perovskites . In contrast to less soluble ytterbium salts like the chloride, the acetate form allows for higher precursor concentrations and homogeneous mixing in water-based reactions, promoting efficient doping and controlled nanocrystal growth .

Geochemical and Environmental Modeling of Ytterbium Transport

Environmental scientists and geochemists modeling the mobility of rare earth elements can utilize the well-characterized stability constants of ytterbium acetate complexes. Deberdt et al. [4] determined the formation constants (log β) for Yb(Ac)2+ complexes to be in the range of 2.5 to 4.0 across various temperatures and ionic strengths. This quantitative data is essential for accurately predicting ytterbium speciation and transport in aqueous environments, which is critical for understanding its fate in geological formations and industrial waste streams [4].

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